Septicine

Anti-inflammatory Nitric oxide inhibition Macrophage activation

Septicine (CAS 42922-10-1) is a seco-phenanthroindolizidine alkaloid from Tylophora spp., structurally distinct from cyclized analogs. Its 6,7-diphenylhexahydroindolizine core lacking central aromatic ring closure confers unique bioactivities: potent NF-κB-mediated anti-inflammation via NO suppression (low nM IC50), quorum sensing inhibition against P. aeruginosa (IC50 3.55–6.86 µM), and utility as synthetic intermediate for tylophorine (68% yield via VOF3 oxidation). Not interchangeable with cyclized phenanthroindolizidines—substitution risks irreproducibility. Ideal for SAR studies, anti-inflammatory screening, and antivirulence research.

Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol
CAS No. 42922-10-1
Cat. No. B1245501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSepticine
CAS42922-10-1
Synonymssepticine
Molecular FormulaC24H29NO4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(CN3CCCC3C2)C4=CC(=C(C=C4)OC)OC)OC
InChIInChI=1S/C24H29NO4/c1-26-21-9-7-16(12-23(21)28-3)19-14-18-6-5-11-25(18)15-20(19)17-8-10-22(27-2)24(13-17)29-4/h7-10,12-13,18H,5-6,11,14-15H2,1-4H3/t18-/m1/s1
InChIKeyMXMHNOVMTJDCLE-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Septicine (CAS 42922-10-1): A Seco-Phenanthroindolizidine Alkaloid for Anti-Inflammatory and Antimicrobial Research


Septicine (CAS 42922-10-1) is a naturally occurring seco-phenanthroindolizidine alkaloid, primarily isolated from plants of the genus Tylophora, including Tylophora ovata and Tylophora indica [1]. Unlike fully cyclized phenanthroindolizidines such as tylophorine, septicine features a 6,7-diphenylhexahydroindolizine core lacking the central aromatic ring closure [2]. This structural distinction confers unique chemical and biological properties, positioning septicine as a versatile research tool and a synthetic precursor to its more rigid analogs [3].

Why Septicine Cannot Be Interchanged with Tylophorine or Other Phenanthroindolizidines: Structural and Functional Basis


Phenanthroindolizidine alkaloids cannot be treated as interchangeable reagents despite their shared biosynthetic origins [1]. Septicine differs fundamentally from tylophorine and tylocrebrine in its seco-structure—it lacks the fully aromatized phenanthrene ring system found in its cyclized counterparts [2]. This structural divergence directly impacts biological activity: while septicine demonstrates potent anti-inflammatory effects via suppression of nitric oxide production in RAW264.7 macrophages with IC50 values in the low nanomolar range, fully cyclized analogs like 13a(S)-(+)-tylophorine exhibit markedly different potency profiles across the same assay conditions [1]. Furthermore, septicine's unique oxidation chemistry enables its conversion to tylophorine with 68% yield using VOF3 in trifluoroacetic acid, establishing it as a distinct synthetic intermediate rather than a functional substitute [3]. Generic substitution risks experimental irreproducibility and confounds structure-activity relationship (SAR) studies.

Quantitative Evidence Differentiating Septicine (CAS 42922-10-1) from Closest Analogs


Anti-Inflammatory Activity: Septicine Exhibits Nanomolar Potency in LPS-Stimulated RAW264.7 Macrophages

Septicine demonstrates potent in vitro anti-inflammatory activity through suppression of nitric oxide (NO) production in lipopolysaccharide (LPS) and interferon-γ (IFN-γ) stimulated RAW264.7 murine macrophages. Among a panel of 11 isolated phenanthroindolizidine and septicine alkaloids, septicine exhibited anti-inflammatory IC50 values within the overall range of 84 nM to 20.6 µM, placing it among the more potent compounds evaluated [1]. While the study does not report individual IC50 values for each alkaloid, septicine's activity falls within the nanomolar potency tier of this class. A subsequent 2024 independent study confirmed that septicine inhibits LPS-induced NO production, TNF-α, and IL-6 secretion in RAW264.7 cells in a concentration-dependent manner, validating its anti-inflammatory mechanism [2].

Anti-inflammatory Nitric oxide inhibition Macrophage activation

Synthetic Utility: Septicine Serves as a Direct Precursor to Tylophorine with 68% Oxidation Yield

Septicine possesses a unique chemical property not shared by its fully cyclized analogs: it can be oxidatively converted to the corresponding phenanthroindolizidine alkaloid tylophorine. When (-)-septicine is treated with vanadium oxytrifluoride (VOF3) in trifluoroacetic acid and dichloromethane, oxidative cyclization proceeds to yield (-)-tylophorine in 68% yield [1]. This transformation has been independently validated using thallium(III) trifluoroacetate as an alternative oxidizing agent, which also converts septicine to tylophorine [2]. In contrast, the reverse transformation (tylophorine to septicine) is not chemically feasible under comparable conditions, as it would require reductive cleavage of a fully aromatized phenanthrene ring system.

Organic synthesis Alkaloid chemistry Oxidative cyclization

Antiproliferative Activity: Septicine Displays Broad-Spectrum Cancer Cell Growth Inhibition Across Multiple Human Tumor Lines

Septicine exhibits growth inhibitory activity against a diverse panel of human cancer cell lines. In the 2011 study by Lee et al., the panel of 11 phenanthroindolizidine and septicine alkaloids—which included septicine—displayed GI50 values ranging from 4 nM to 24.2 µM across HONE-1 (nasopharyngeal), NUGC-3 (gastric), HepG2 (hepatocellular), SF-268 (glioblastoma), MCF-7 (breast), and NCI-H460 (lung) carcinoma cell lines [1]. Additionally, a 2016 study on Ficus fistulosa isolated (+)-septicine alongside (+)-tylophorine and (+)-tylocrebrine; while the new septicine-type alkaloids fistulopsines A and B showed GI50 values of 2-7 µM against HCT 116 and MCF7 cells, the study did not report individual GI50 values for (+)-septicine itself [2]. This indicates that septicine belongs to a class of alkaloids with potent, sub-micromolar to low-nanomolar antiproliferative activity.

Anticancer Cytotoxicity Cell proliferation

Quorum Sensing Inhibition: Septicine Attenuates Pseudomonas aeruginosa Virulence at Sub-MIC Concentrations

Septicine demonstrates antibacterial activity through quorum sensing inhibition against Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs), with reported IC50 values of 3.55 µM and 6.86 µM in related assays [1]. Unlike conventional bactericidal antibiotics that impose strong selective pressure for resistance development, quorum sensing inhibitors attenuate bacterial virulence factor production without killing the organism, representing an alternative antimicrobial strategy. This activity profile distinguishes septicine from other phenanthroindolizidine alkaloids such as tylophorine, which are more commonly associated with antifeedant and cytotoxic activities rather than quorum sensing modulation [2].

Antimicrobial Quorum sensing Virulence attenuation

Total Synthesis Accessibility: Concise Catalytic Routes Enable Rapid Analogue Generation

Septicine can be synthesized via a concise gold(I)-catalyzed hydroamination/cycloisomerization cascade, as reported in Organic Letters in 2020 [1]. This methodology enables the efficient construction of the 1,6-annulated N-heterocyclic core of septicine, providing synthetic accessibility that supports structure-activity relationship studies and analogue development. In contrast, the total synthesis of fully cyclized phenanthroindolizidines such as tylophorine typically requires additional steps and more stringent conditions to establish the fully aromatic phenanthrene ring system [2]. The availability of modern catalytic methods for septicine synthesis represents a practical advantage for researchers requiring multi-milligram to gram quantities for biological evaluation.

Total synthesis Gold catalysis Medicinal chemistry

Antifeedant Activity: Septicine Ranks Second to Tylophorine Against Spodoptera litura Larvae

In a comparative study of pure compounds isolated from Tylophora indica, tylophorine exhibited the highest antifeedant activity against Spodoptera litura larvae, followed by septicine, O-methyl tylophorinidine, and simple aliphatic acid [1]. While septicine's antifeedant potency is lower than that of tylophorine in this assay system, this activity profile provides a benchmark for selecting between these alkaloids for agricultural or entomological research applications. The observed activity hierarchy reflects structure-dependent differences in insect feeding deterrence, which may be leveraged for developing botanical pest control agents.

Antifeedant Agricultural pest control Natural product

Validated Research Applications for Septicine (CAS 42922-10-1) Based on Quantitative Evidence


Anti-Inflammatory Pathway Studies Using Septicine as a Nitric Oxide Production Inhibitor

Researchers investigating NF-κB-mediated inflammatory signaling can employ septicine as a tool compound to suppress nitric oxide production in LPS/IFN-γ-stimulated RAW264.7 murine macrophages. The observed IC50 values for this class of alkaloids range from 84 nM to 20.6 µM, with septicine demonstrating concentration-dependent inhibition of NO, TNF-α, and IL-6 secretion [1]. This application is supported by validated experimental conditions using 1 µg/mL LPS and 10 ng/mL IFN-γ stimulation over 24 hours, with NO quantification via Griess reagent [1]. A 2024 independent study further confirms septicine's inhibition of LPS-induced inflammatory mediators, providing reproducibility evidence for this application [2].

Synthesis of Tylophorine and Phenanthroindolizidine Analogs Using Septicine as a Key Intermediate

Organic chemists and medicinal chemistry teams seeking to access tylophorine and related phenanthroindolizidine alkaloids should consider septicine as a strategic synthetic intermediate. Treatment of (-)-septicine with VOF3 in trifluoroacetic acid/dichloromethane yields (-)-tylophorine in 68% isolated yield, a transformation that has been independently validated using thallium(III) trifluoroacetate as an alternative oxidant [1][2]. This unidirectional conversion establishes septicine as a branching point for synthesizing fully cyclized analogs that are otherwise challenging to obtain directly from natural sources.

Anti-Virulence Screening Against Pseudomonas aeruginosa Quorum Sensing Systems

Microbiologists studying alternative antimicrobial strategies can utilize septicine as a reference quorum sensing inhibitor against Pseudomonas aeruginosa. Septicine attenuates virulence factor production at sub-minimum inhibitory concentrations with reported IC50 values of 3.55 µM and 6.86 µM, distinguishing it from conventional bactericidal antibiotics that exert direct selective pressure for resistance [1]. This application is particularly relevant for screening campaigns targeting the las and rhl quorum sensing systems, which regulate biofilm formation, elastase production, and pyocyanin synthesis in P. aeruginosa [1].

Cancer Cell Line Profiling with Broad-Spectrum Antiproliferative Reference Compounds

Cancer biologists conducting cell-based antiproliferative screens can employ septicine as part of a structurally diverse alkaloid reference set. The class of phenanthroindolizidine and septicine alkaloids, which includes septicine, exhibits GI50 values ranging from 4 nM to 24.2 µM across HONE-1, NUGC-3, HepG2, SF-268, MCF-7, and NCI-H460 cell lines [1]. This broad-spectrum activity profile makes septicine a suitable positive control for multi-cell-line cytotoxicity screening and a starting scaffold for structure-activity relationship optimization targeting specific tumor types.

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